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Compound of Interest

Compound Name: 2-Amino-4-methylbenzonitrile

Cat. No.: B1273660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for the compound 2-Amino-4-
methylbenzonitrile. The information herein is intended to support identification,

characterization, and quality control efforts in research and development settings.

Compound Overview
2-Amino-4-methylbenzonitrile (CAS No: 26830-96-6) is an aromatic organic compound

incorporating amino, methyl, and nitrile functional groups on a benzene ring. Its molecular

formula is C₈H₈N₂ and it has a molecular weight of approximately 132.16 g/mol .[1][2] This

structure makes it a valuable building block in the synthesis of various heterocyclic compounds,

including potential acetylcholinesterase (AChE) inhibitors and other pharmaceutically relevant

molecules.[3] Accurate spectral analysis is crucial for confirming its identity and purity.

Spectral Data Summary
The following sections present the key spectral data for 2-Amino-4-methylbenzonitrile,

organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule. The experimental data in deuterated chloroform (CDCl₃) is

presented below.[3]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.26 d 1H 8.3 Aromatic H (H-6)

6.56 s 1H - Aromatic H (H-3)

6.55 s (d) 1H - Aromatic H (H-5)

4.32 br s 2H - -NH₂ Protons

2.29 s 3H - -CH₃ Protons

Note: The signal at 6.55 ppm, reported as a singlet, may appear as a narrow doublet due to

meta-coupling.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. While a

specific experimental peak list is not publicly available, the expected chemical shifts can be

predicted based on the substituent effects on the aromatic ring.
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Predicted Chemical Shift (δ) ppm Carbon Assignment

~150 C-2 (bearing -NH₂)

~140 C-4 (bearing -CH₃)

~134 C-6

~120 C-5

~118 -C≡N (Nitrile Carbon)

~117 C-3

~100 C-1 (bearing -C≡N)

~20 -CH₃ (Methyl Carbon)

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. For a solid sample of 2-Amino-4-
methylbenzonitrile, the spectrum is typically acquired using a KBr pellet or as a thin solid film.

[1]

Wavenumber (cm⁻¹) Range Vibration Type Functional Group

3450 - 3300
N-H Asymmetric & Symmetric

Stretch
Primary Amine (-NH₂)

3100 - 3000 C-H Aromatic Stretch Aromatic Ring

2950 - 2850 C-H Aliphatic Stretch Methyl Group (-CH₃)

~2225 C≡N Stretch Nitrile

1650 - 1550 N-H Bend Primary Amine (-NH₂)

1600 - 1450 C=C Aromatic Ring Stretch Aromatic Ring

Note: The nitrile (C≡N) stretch is a particularly sharp and intense band, characteristic of this

functional group.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural confirmation.

m/z (Mass-to-Charge Ratio) Ion Assignment

132 [M]⁺ (Molecular Ion)

131 [M-H]⁺ (Loss of a hydrogen radical)

117 [M-CH₃]⁺ (Loss of a methyl radical)

105 [M-HCN]⁺ (Loss of hydrogen cyanide)

90
[M-CH₃, -HCN]⁺ (Loss of methyl and hydrogen

cyanide)

Note: The molecular ion peak at m/z 132 is expected to be prominent. The fragmentation

pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Workflow for Spectroscopic Analysis
The logical process for characterizing a chemical compound like 2-Amino-4-
methylbenzonitrile using spectroscopic methods is outlined below.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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A logical workflow for the spectral analysis of a chemical compound.

Experimental Protocols
The following are generalized protocols for obtaining the spectral data described. Instrument-

specific parameters should be optimized for best results.

NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-4-methylbenzonitrile for ¹H

NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube. Ensure

the solid is fully dissolved, using gentle sonication if necessary.
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Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to

stabilize the magnetic field. Perform automated or manual shimming to optimize the

magnetic field homogeneity, which maximizes spectral resolution.

¹H NMR Acquisition:

Pulse Program: Use a standard single-pulse experiment (e.g., zg30).

Number of Scans: Acquire 16-64 scans depending on the sample concentration.

Relaxation Delay (d1): Set a delay of 1-5 seconds to allow for full relaxation of the protons

between pulses.

¹³C NMR Acquisition:

Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., zgpg30) to obtain

singlets for each carbon.

Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the low

natural abundance of the ¹³C isotope.

Relaxation Delay (d1): Use a 2-second delay.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the

chemical shift axis using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of 2-Amino-4-methylbenzonitrile with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an

agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) for several minutes to form a thin, transparent or translucent KBr pellet.

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire

a background spectrum. This will be automatically subtracted from the sample spectrum to

remove contributions from atmospheric water and carbon dioxide.

Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the

spectrometer's beam path. Acquire the sample spectrum, typically by co-adding 16 to 32

scans in the range of 4000–400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed by the instrument

software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe. The probe is heated in the high-vacuum

source chamber to volatilize the sample.

Ionization: The gaseous sample molecules are bombarded with a high-energy beam of

electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a positively charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The positively charged ions are accelerated by an electric field and then

deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on

the mass-to-charge ratio (m/z) of each ion.

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100%

and is known as the base peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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